

Introduction: The Strategic Importance of Ethyl 5-Cyanopicolinate in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethyl 5-cyanopicolinate

Cat. No.: B1337683

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Ethyl 5-cyanopicolinate (CAS No. 41051-03-0) is a strategically important heterocyclic building block in modern drug discovery. As a substituted pyridine derivative, it belongs to a class of compounds that are prevalent in numerous approved pharmaceuticals and clinical candidates. Its structure is distinguished by a pyridine ring functionalized at the C2 position with an ethyl ester and at the C5 position with a nitrile group. These two functional groups offer orthogonal reactivity, providing medicinal chemists with versatile handles for molecular elaboration. The electron-withdrawing nature of both substituents activates the pyridine ring for certain transformations while also influencing the molecule's overall physicochemical properties. This guide provides an in-depth overview of its commercial availability, a robust and field-tested synthesis protocol, its applications in drug development, and essential safety and handling information.

Physicochemical Properties & Specifications

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis and process development. Below is a summary of the key physicochemical data for **Ethyl 5-cyanopicolinate**.

Property	Value	Source/Comment
CAS Number	41051-03-0	
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	176.17 g/mol	[1][2]
Appearance	Typically an off-white to yellow solid.	Based on supplier data and general appearance of similar aromatic nitriles.
Melting Point	Data not consistently available.	As a solid, a defined melting point is expected. Empirical determination is recommended upon receipt.
Boiling Point	Not applicable (solid). Decomposes at high temperatures.	
Solubility	Soluble in common organic solvents like DCM, Ethyl Acetate, and DMF.	Inferred from its structure and typical behavior in synthesis.
Storage Conditions	Inert atmosphere, room temperature.	[1] Recommended for long-term stability to prevent hydrolysis of the ester and reaction of the nitrile.

Commercial Availability and Procurement

Ethyl 5-cyanopicolinate is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. It is crucial to source high-purity material, as impurities can significantly impact the outcome of sensitive downstream reactions, particularly palladium-catalyzed cross-couplings. When procuring this reagent, it is designated for research use only by most vendors.[1][2]

Supplier	Representative Product Number	Purity/Specification	Notes
BLD Pharm	BD232239	≥95%	Available from multiple global stock locations. [1]
Santa Cruz Biotech	sc-480674	Not specified	For Research Use Only. [2]
LGC Standards	TRC-E794355	Not specified	May require custom synthesis depending on stock levels.
Key Organics	13197	>97%	Building block for medicinal chemistry.

Note: Availability, purity, and pack sizes are subject to change. Always consult the supplier's current catalog and Certificate of Analysis (CoA) before purchase and use.

Synthesis Protocol: Palladium-Catalyzed Cyanation

While various synthetic routes to **Ethyl 5-cyanopicolinate** exist, a highly reliable and scalable approach is the palladium-catalyzed cyanation of its corresponding halo-precursor, Ethyl 5-bromopicolinate. This method is favored for its high functional group tolerance and reproducibility, avoiding the harsh conditions of older methods like the Rosenmund-von Braun reaction.[\[3\]](#) The protocol below is a self-validating system, where reaction progress can be easily monitored by TLC or LC-MS.

Rationale for Method Selection:

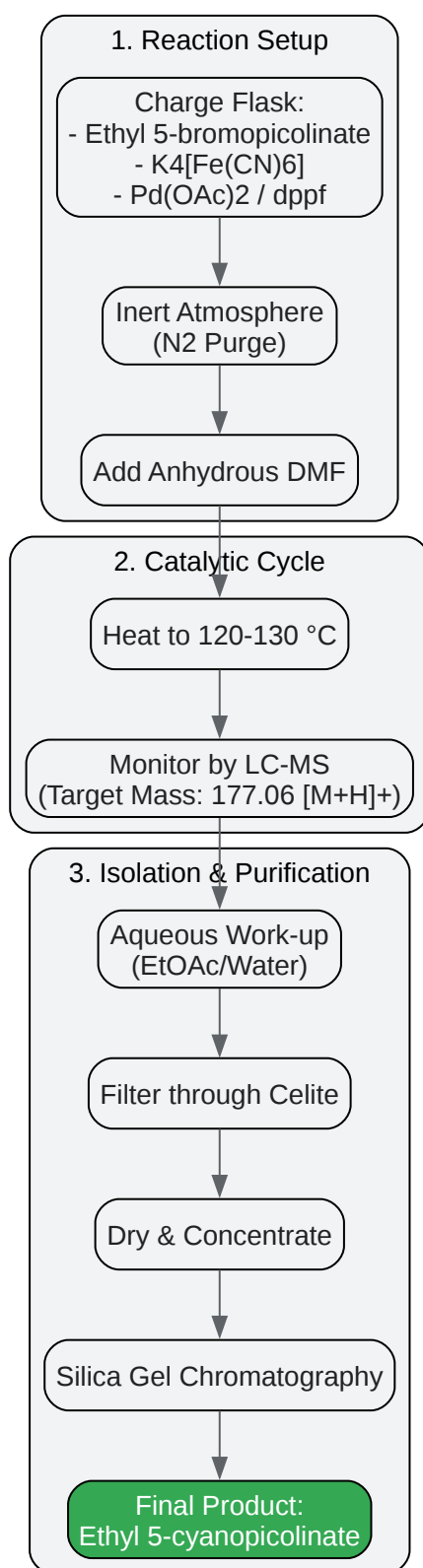
- **Precursor Availability:** Ethyl 5-bromopicolinate is a commercially available and stable starting material.
- **Catalyst System:** Palladium catalysis is a cornerstone of modern organic synthesis. The use of a well-defined catalyst system ensures high efficiency and selectivity.

- **Cyanide Source:** Zinc cyanide ($\text{Zn}(\text{CN})_2$) is a common choice as it is less acutely toxic and more manageable than alkali metal cyanides.[4] Alternatively, potassium hexacyanoferrate(II) ($\text{K}_4[\text{Fe}(\text{CN})_6]$) is an even safer, non-toxic cyanide source that has proven effective in many cyanation reactions.[3][5] This protocol utilizes the latter for enhanced safety.

Detailed Step-by-Step Methodology:

- **Vessel Preparation:** To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Ethyl 5-bromopicolinate (1.0 eq), potassium hexacyanoferrate(II) trihydrate ($\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$, 0.5 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq), and a suitable phosphine ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
- **Inerting the Atmosphere:** Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
- **Solvent Addition:** Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to the flask to achieve a substrate concentration of approximately 0.2 M.
- **Reaction Execution:** Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- **Work-up and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Pour the dark mixture into a separatory funnel containing water and ethyl acetate.
 - Filter the mixture through a pad of Celite® to remove insoluble palladium and inorganic salts.
 - Separate the layers and extract the aqueous phase two more times with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude product is typically a dark oil or solid. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **Ethyl 5-cyanopicolinate** as a solid.



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Figure 1. Workflow for the synthesis of **Ethyl 5-cyanopicolinate**.

Key Applications in Drug Discovery & Medicinal Chemistry

Ethyl 5-cyanopicolinate serves as a versatile intermediate for creating libraries of compounds for screening and lead optimization. Its two functional groups can be selectively transformed:

- The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles, which are valuable carboxylic acid bioisosteres.
- The Ester Group: Can be hydrolyzed to the corresponding picolinic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

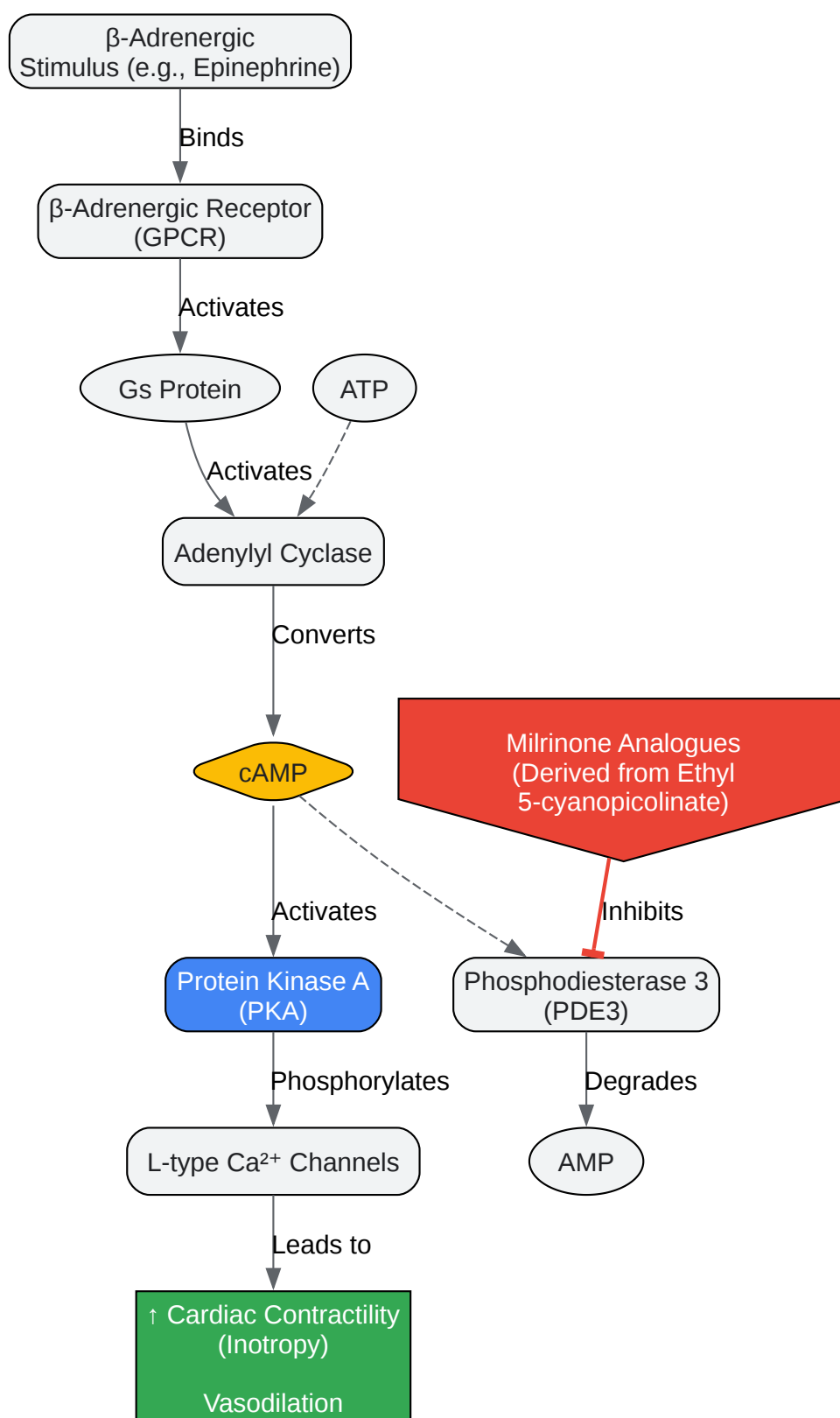
A notable application is in the synthesis of compounds analogous to Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.^[1] Research has shown that derivatives of **ethyl 5-cyanopicolinate** exhibit positive inotropic activity, as well as anti-inflammatory and analgesic properties.

Mechanism of Action Insight: PDE3 Inhibition Pathway

Milrinone and its analogues exert their therapeutic effect by inhibiting the PDE3 enzyme in cardiac and vascular smooth muscle cells.^{[6][7][8]} This inhibition prevents the breakdown of the second messenger cyclic adenosine monophosphate (cAMP).^{[6][8]} The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key downstream targets.^[8]

- In Cardiac Myocytes: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).^{[2][7]}
- In Vascular Smooth Muscle: PKA activation leads to the relaxation of muscle cells, causing vasodilation. This reduces both preload and afterload on the heart.^{[7][8]}

The diagram below illustrates this critical signaling pathway.



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Figure 2. Simplified signaling pathway of PDE3 inhibition in cardiomyocytes.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for **Ethyl 5-cyanopicolinate** is not widely available, data from structurally related compounds like ethyl cyanoacetate and other aromatic nitriles allow for a robust assessment of potential hazards.[9][10] The primary concerns are related to the nitrile functionality and general chemical handling.

- **Personal Protective Equipment (PPE):** Always handle in a certified fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
- **Toxicology:** Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or metabolism. Handle with care to avoid creating dust or aerosols.[9]
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from strong acids, bases, and oxidizing agents.[1]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

Ethyl 5-cyanopicolinate is a high-value building block for pharmaceutical research and development. Its commercial availability and the presence of two versatile, orthogonally reactive functional groups make it an attractive starting point for the synthesis of diverse chemical libraries. The demonstrated utility of its derivatives as pharmacologically active agents, particularly as analogues of established drugs like Milrinone, underscores its potential. By understanding its properties, employing robust synthetic methods like the palladium-catalyzed cyanation protocol detailed here, and adhering to strict safety procedures, researchers can effectively leverage this compound to advance their drug discovery programs.

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